6-[(3-methylpiperidin-1-yl)sulfonyl]-1H-1,2,3-benzotriazol-1-ol
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Overview
Description
6-[(3-methylpiperidin-1-yl)sulfonyl]-1H-1,2,3-benzotriazol-1-ol is a chemical compound with the molecular formula C12H16N4O3S and a molecular weight of 296.35 g/mol. This compound is a powder at room temperature and is primarily used for research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of 1H-1,2,3-benzotriazol-1-ol with 3-methylpiperidine in the presence of a suitable sulfonating agent. The reaction conditions typically involve heating the reactants under reflux in an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with precise temperature and pressure controls to ensure consistent quality. The process involves continuous monitoring and optimization to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of sulfonyl oxide derivatives.
Reduction: Production of reduced benzotriazole derivatives.
Substitution: Formation of substituted benzotriazoles with different functional groups.
Scientific Research Applications
This compound has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 6-[(3-methylpiperidin-1-yl)sulfonyl]-1H-1,2,3-benzotriazol-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and therapeutic effects.
Comparison with Similar Compounds
3-methylpiperidine: A structural analog without the sulfonyl group.
1H-1,2,3-benzotriazol-1-ol: The parent compound without the 3-methylpiperidin-1-yl group.
Uniqueness: 6-[(3-methylpiperidin-1-yl)sulfonyl]-1H-1,2,3-benzotriazol-1-ol is unique due to its combination of the benzotriazole core with the 3-methylpiperidin-1-ylsulfonyl group, which imparts distinct chemical and biological properties compared to its analogs.
This compound's versatility and unique properties make it a valuable tool in various scientific and industrial applications. Its continued study and development may lead to new discoveries and advancements in multiple fields.
Properties
IUPAC Name |
1-hydroxy-6-(3-methylpiperidin-1-yl)sulfonylbenzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3S/c1-9-3-2-6-15(8-9)20(18,19)10-4-5-11-12(7-10)16(17)14-13-11/h4-5,7,9,17H,2-3,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRAQFZPNOWESJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC3=C(C=C2)N=NN3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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